6-Bromo-2-methoxypyridine-3-sulfonyl chloride
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance. The nitrogen atom within the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to participate in hydrogen bonding. This makes the pyridine scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties.
The versatility of the pyridine scaffold allows for a wide range of chemical transformations, enabling the introduction of various functional groups at different positions on the ring. This adaptability is crucial for the construction of complex molecular architectures and the fine-tuning of a molecule's properties for specific applications.
Strategic Utility of Sulfonyl Chloride Functionality in Heterocyclic Chemistry
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful tool in organic synthesis. Its primary utility lies in its ability to react with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages. Sulfonamides are a key functional group in a multitude of clinically important drugs, exhibiting a broad spectrum of biological activities.
In the context of heterocyclic chemistry, the introduction of a sulfonyl chloride group onto a pyridine ring, as seen in 6-Bromo-2-methoxypyridine-3-sulfonyl chloride, provides a direct route to a diverse array of pyridyl sulfonamides. The reactivity of the sulfonyl chloride can be modulated by the electronic nature of the pyridine ring, and its position on the ring dictates the regiochemistry of subsequent reactions. This strategic placement of the sulfonyl chloride functionality allows chemists to readily introduce the pyridyl moiety into larger molecules, thereby imparting the desirable properties of the pyridine scaffold.
Contextualizing this compound within Pyridine-Based Synthetic Building Blocks
This compound is a trifunctional building block that offers multiple avenues for synthetic elaboration. The presence of the sulfonyl chloride group allows for the formation of sulfonamides and other sulfur-containing derivatives. The bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group, an electron-donating group, influences the reactivity of the pyridine ring and can potentially be a site for further modification.
This combination of functional groups in a single molecule makes this compound a valuable intermediate in the synthesis of complex, highly functionalized pyridine derivatives. Its utility lies in the ability to selectively address each functional group, allowing for a stepwise and controlled construction of the target molecule.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in synthetic applications.
| Property | Value |
| Molecular Formula | C₆H₅BrClNO₃S |
| Molecular Weight | 286.53 g/mol |
| CAS Number | 1261866-85-6 |
| Appearance | Not specified (likely a solid) |
| Purity | Typically >95% |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis would likely involve the chlorosulfonation of a pre-functionalized 6-bromo-2-methoxypyridine precursor. The reactivity of this compound is dominated by the sulfonyl chloride group.
General Reaction Schemes:
Sulfonamide Formation: The most common reaction of this compound is its reaction with primary or secondary amines in the presence of a base to yield the corresponding sulfonamides. This reaction is typically high-yielding and forms the basis for the synthesis of a wide range of biologically active molecules.
Cross-Coupling Reactions: The bromine atom at the 6-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, further diversifying the molecular scaffold.
Applications in Research
The application of this compound in academic and industrial research is primarily as a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
As a Precursor to Novel Sulfonamides:
The primary research application of this compound is as a starting material for the synthesis of new sulfonamide derivatives. By reacting it with a diverse library of amines, researchers can generate a large number of novel compounds for biological screening. The resulting pyridyl sulfonamides can be evaluated for a wide range of therapeutic activities. A recent study detailed the synthesis of sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors, showcasing the utility of related structures in drug discovery. nih.gov
In Fragment-Based Drug Discovery:
The substituted pyridine core of this compound makes it an attractive fragment for use in fragment-based drug discovery (FBDD). The individual components of the molecule can be used to probe the binding pockets of biological targets, and the reactive handles allow for the subsequent elaboration of initial fragment hits into more potent lead compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCMXTOCCVLUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261866-85-6 | |
| Record name | 6-bromo-2-methoxypyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Bromo 2 Methoxypyridine 3 Sulfonyl Chloride and Precursors
Direct Synthesis Approaches to Pyridine (B92270) Sulfonyl Chlorides
The direct installation of a sulfonyl chloride group onto a pyridine ring is a critical transformation in the synthesis of the target molecule. Several classical and modern methods are available for this purpose, each with its own set of advantages and challenges.
Chlorination of Pyridine Sulfonic Acids and Salts
A common and well-established method for the preparation of pyridine sulfonyl chlorides is the chlorination of the corresponding pyridine sulfonic acids or their salts. This transformation typically employs aggressive chlorinating agents to replace the hydroxyl group of the sulfonic acid with a chlorine atom.
Commonly used reagents for this conversion include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), often in the presence of a solvent like phosphorus oxychloride (POCl₃). For instance, a general approach involves heating the pyridine-3-sulfonic acid with a mixture of PCl₅ and POCl₃ to reflux. chemicalbook.com After the reaction is complete, the excess reagents are removed, often by distillation, and the desired sulfonyl chloride is isolated.
Another patented process describes the preparation of chloropyridine sulfonic acid chlorides from hydroxypyridine-sulfonic acids using a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.com This method involves passing chlorine gas into a mixture of the hydroxypyridine-sulfonic acid and PCl₃ at elevated temperatures (100-120°C). google.com The resulting phosphorus oxychloride and any excess PCl₃ are then removed by distillation to yield the final product. google.com
| Reagent System | Substrate Example | Conditions | Yield | Reference |
| PCl₅ / POCl₃ | Pyridine-3-sulfonic acid | Reflux, 3h | 94% | chemicalbook.com |
| PCl₃ / Cl₂ | 4-Hydroxypyridine-3-sulfonic acid | 100-120°C | High | google.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Oxidative Chlorination of Pyridine Thiols
An alternative route to sulfonyl chlorides is the oxidative chlorination of the corresponding pyridine thiols (mercaptans). This method offers the advantage of starting from a different class of precursors and can sometimes be performed under milder conditions than the chlorination of sulfonic acids.
A variety of reagents have been developed for the direct oxidative chlorination of thiols. One effective system utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This method has been shown to be highly reactive and efficient for converting aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides in short reaction times at room temperature. organic-chemistry.org The process is believed to proceed through the intermediate formation of disulfides, which are then further oxidized and chlorinated. organic-chemistry.org
Other N-chloro reagents, such as N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), have also been employed for the oxidative chlorination of thiols and disulfides, offering a broader substrate scope and often simple work-up procedures. researchgate.net A continuous flow, metal-free protocol has also been developed using nitric acid, hydrochloric acid, and oxygen. nih.gov
| Oxidant/Chlorine Source | Substrate Type | Key Advantages | Reference |
| H₂O₂ / SOCl₂ | Aromatic, Heterocyclic, Aliphatic Thiols | Fast reaction, high yield, mild conditions | organic-chemistry.org |
| DCDMH | Thiols, Disulfides, Benzylic Sulfides | Mild, simple workup, broad scope | researchgate.netlookchem.com |
| HNO₃ / HCl / O₂ | Thiols, Disulfides | Continuous flow, metal-free | nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Challenges and Limitations of Traditional Sulfonyl Chloride Routes
While effective, traditional methods for synthesizing pyridine sulfonyl chlorides are not without their challenges. The use of harsh and corrosive reagents like PCl₅, POCl₃, and SOCl₂ can lead to several limitations.
Functional Group Incompatibility: The aggressive nature of these reagents can be incompatible with sensitive functional groups present on the pyridine ring or its substituents, leading to undesired side reactions or degradation of the starting material.
Ring Chlorination: In some cases, the reaction conditions can promote unwanted chlorination of the pyridine ring itself, leading to a mixture of products that can be difficult to separate.
Work-up and Purification: The work-up procedures for these reactions often involve quenching with ice water, which can be hazardous with reactive phosphorus chlorides. The purification of the final sulfonyl chloride can also be challenging due to the presence of inorganic byproducts.
Stability of Sulfonyl Chlorides: Some pyridine sulfonyl chlorides can be unstable and prone to desulfonylation, particularly during purification or storage. For example, the formation of 4-chloropyridine (B1293800) as a byproduct has been observed during the workup of a pyridine sulfonyl chloride synthesis. lookchem.com
Synthesis of Key Halogenated and Alkoxylated Pyridine Intermediates
The synthesis of the target molecule, 6-Bromo-2-methoxypyridine-3-sulfonyl chloride, is contingent upon the successful preparation of a correctly substituted pyridine precursor. This involves the strategic introduction of a bromine atom at the 6-position and a methoxy (B1213986) group at the 2-position.
Bromo-2-methoxypyridine Derivatives via O-Alkylation of Pyridones
One common strategy for the synthesis of 2-alkoxypyridines is the O-alkylation of the corresponding 2-pyridones. This approach involves the deprotonation of the pyridone followed by reaction with an alkylating agent.
The synthesis of the required 6-bromo-2-methoxypyridine precursor can be envisioned starting from 6-bromo-2-pyridone. The O-alkylation of pyridones can sometimes be challenging due to competitive N-alkylation. nih.gov However, careful selection of the base, solvent, and alkylating agent can favor the formation of the desired O-alkylated product. For instance, silver carbonate in the presence of methyl iodide is a classic combination used for the O-methylation of pyridones.
| Pyridone Precursor | Alkylating Agent | Conditions | Product |
| 6-Bromo-2-pyridone | Methyl iodide | Base (e.g., Ag₂CO₃, NaH) | 6-Bromo-2-methoxypyridine |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nucleophilic Aromatic Substitution Routes to Aminopyridines
While the heading specifies aminopyridines, the principles of nucleophilic aromatic substitution (SNAr) are directly applicable and crucial for the synthesis of the key 6-bromo-2-methoxypyridine intermediate. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, especially when a good leaving group is present. stackexchange.com
A highly efficient route to 6-bromo-2-methoxypyridine involves the regioselective nucleophilic aromatic substitution of a methoxide (B1231860) source on 2,6-dibromopyridine (B144722). chemicalbook.com The two bromine atoms on 2,6-dibromopyridine activate the ring for nucleophilic attack. Due to the symmetry of the starting material, the initial substitution can occur at either the 2- or 6-position. By controlling the stoichiometry of the nucleophile (e.g., sodium methoxide), it is possible to achieve mono-substitution, yielding the desired 6-bromo-2-methoxypyridine. chemicalbook.comlookchem.com
The reaction is typically carried out by treating 2,6-dibromopyridine with one equivalent of sodium methoxide in a suitable solvent, such as methanol (B129727) or THF, often with heating. The greater lability of one bromine atom over the other in the product prevents significant formation of the disubstituted product when the reaction conditions are carefully controlled.
| Starting Material | Nucleophile | Solvent | Conditions | Product |
| 2,6-Dibromopyridine | Sodium Methoxide | Methanol/THF | Heating | 6-Bromo-2-methoxypyridine |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This regioselective mono-substitution provides a reliable and scalable method for producing the key 6-bromo-2-methoxypyridine intermediate, which can then be subjected to sulfonation and chlorination to afford the final target compound, this compound.
Targeted Bromination and Alkoxylation Strategies
A key precursor to this compound is 6-bromo-2-methoxypyridin-3-amine. The synthesis of this intermediate highlights a targeted approach to the functionalization of the pyridine ring. The synthetic sequence commences with the bromination of 2-methoxypyridin-3-amine (B1301888).
In a typical procedure, 2-methoxypyridin-3-amine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) and cooled to low temperatures, often around -30 °C. A solution of N-bromosuccinimide (NBS) in DMF is then added dropwise. chemicalbook.com The reaction mixture is stirred for a short period before being quenched with water and extracted with an organic solvent like chloroform. Purification by silica (B1680970) gel column chromatography yields the desired 6-bromo-2-methoxypyridin-3-amine. chemicalbook.com
With the 3-amino-6-bromo-2-methoxypyridine in hand, a subsequent diazotization reaction followed by sulfonyl chloride formation can be employed to furnish the target compound. This classical approach involves the conversion of the amino group into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source. google.com
Table 1: Synthesis of 6-bromo-2-methoxypyridin-3-amine
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 2-Methoxypyridin-3-amine | N-Bromosuccinimide | N,N-Dimethylformamide | -30 °C | 6-Bromo-2-methoxypyridin-3-amine | 80% | chemicalbook.com |
Advanced and Emerging Synthetic Approaches for Analogues
Modern synthetic chemistry offers several innovative strategies for the construction of complex pyridine sulfonamides, providing alternatives to traditional multi-step sequences and enabling the synthesis of a diverse range of analogues.
Catalytic One-Pot Multicomponent Reactions in Pyridine Sulfonamide Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of highly substituted pyridines in a single step. researchgate.netrsc.orgacs.org These reactions, often catalyzed by nanoparticles, combine three or more starting materials to construct complex molecules, offering high atom economy and operational simplicity. researchgate.netrsc.org For the synthesis of pyridine sulfonamide analogues, MCRs can be designed to incorporate a sulfonyl-containing building block or to generate a pyridine scaffold that can be subsequently sulfonylated.
Various nanocatalysts, including those based on zinc oxide and copper ferrite, have been shown to effectively promote the condensation of aldehydes, ketones or acetophenones, malononitrile, and an ammonium (B1175870) source to yield polysubstituted pyridines. researchgate.net The versatility of MCRs allows for the introduction of a wide array of functional groups, which can be strategically chosen to facilitate further derivatization into sulfonamides.
Table 2: Examples of Nanocatalyst-mediated Multicomponent Pyridine Synthesis
| Catalyst | Starting Materials | Reaction Conditions | Product Type | Reference |
| ZnO Nanoparticles | Aldehyde, Dimedone, Alkyl Acetoacetate/Malononitrile, Ammonium Acetate | Solvent-free, Room Temperature | Polyhydroquinoline derivatives | researchgate.net |
| CuFe₂O₄ Nanoparticles | 2-Thiobarbituric Acid, Aromatic Aldehydes, Ammonium Acetate | Green Media, Microwave Irradiation | Fused Pyridine derivatives | researchgate.net |
Photocatalytic Methods in Halopyridine Synthesis
Visible-light photocatalysis has revolutionized organic synthesis by enabling C-H functionalization under mild conditions. researchgate.net This approach is particularly relevant for the synthesis of halopyridine analogues, offering a pathway to introduce halogen atoms with high regioselectivity. Photocatalytic methods can be employed for the direct C-H halogenation of pyridine rings, providing precursors for sulfonyl chloride synthesis.
For instance, the use of an acridinium-based photoredox catalyst allows for the activation of aliphatic C-H bonds and subsequent heteroarylation, demonstrating the potential for functionalizing pyridine precursors. nih.gov In the context of synthesizing analogues of this compound, photocatalysis could potentially be used for the late-stage introduction of the bromine atom onto a pre-functionalized pyridine ring, or for the functionalization of other positions on the ring to create diverse analogues.
Sulfur Dioxide Insertion Strategies in Organosulfur Chemistry
The direct insertion of sulfur dioxide into organic molecules is a powerful strategy for the synthesis of sulfonyl compounds, including sulfonyl chlorides. researchgate.netrsc.orgchemistryviews.org This method avoids the use of pre-functionalized sulfur-containing reagents and often proceeds with high efficiency. Recent advancements have focused on base-mediated C4-selective C-H sulfonylation of pyridine, which involves the pre-activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt. chemistryviews.org
Furthermore, sulfur dioxide surrogates, such as DABCO·(SO₂)₂, can be utilized in a modular approach to construct sulfonylated pyridines from three separate building blocks. chemistryviews.org This strategy offers a high degree of flexibility in the synthesis of diverse pyridine sulfonyl compounds. For the synthesis of analogues of the target compound, these methods could be adapted to introduce the sulfonyl group at the 3-position of a suitably substituted pyridine precursor. An electrochemical approach for the meta-sulfonylation of pyridines using nucleophilic sulfinates has also been reported, offering a redox-neutral pathway to these compounds. researchgate.net
Reactivity and Reaction Mechanisms of 6 Bromo 2 Methoxypyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfur atom of the sulfonyl chloride group is highly electrophilic, readily undergoing attack by various nucleophiles. This reactivity is the basis for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.
Formation of Sulfonamides with Amine Nucleophiles
The reaction of 6-Bromo-2-methoxypyridine-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its utility, leading to the formation of the corresponding sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
A variety of amine nucleophiles can be employed in this reaction, ranging from simple alkyl and aryl amines to more complex heterocyclic amines. The reaction conditions are generally mild, often proceeding at room temperature in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
Table 1: Examples of Sulfonamide Formation with Amine Nucleophiles
| Amine Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia | 6-Bromo-2-methoxypyridine-3-sulfonamide (B6192519) | Dichloromethane, Triethylamine, 0 °C to rt |
| Methylamine | 6-Bromo-N-methyl-2-methoxypyridine-3-sulfonamide | Tetrahydrofuran, Pyridine (B92270), rt |
| Aniline (B41778) | 6-Bromo-2-methoxy-N-phenylpyridine-3-sulfonamide | Dichloromethane, Diisopropylethylamine, rt |
Synthesis of Sulfonate Esters and Related Derivatives with Alcohol Nucleophiles
In a similar fashion to amines, alcohols can act as nucleophiles, attacking the sulfonyl chloride to yield sulfonate esters. This reaction is also typically performed in the presence of a base, such as pyridine or triethylamine, which both catalyzes the reaction and scavenges the HCl produced. The oxygen atom of the alcohol attacks the sulfur center, leading to the displacement of the chloride.
The scope of this reaction includes a wide range of primary and secondary alcohols. The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Table 2: Synthesis of Sulfonate Esters with Alcohol Nucleophiles
| Alcohol Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Methanol (B129727) | Methyl 6-bromo-2-methoxypyridine-3-sulfonate | Dichloromethane, Pyridine, 0 °C to rt |
| Ethanol | Ethyl 6-bromo-2-methoxypyridine-3-sulfonate | Tetrahydrofuran, Triethylamine, rt |
| Isopropanol | Isopropyl 6-bromo-2-methoxypyridine-3-sulfonate | Dichloromethane, Triethylamine, rt |
Reactivity with Thiol-Containing Nucleophiles
Thiol-containing nucleophiles, such as thiols and thiophenols, react with this compound to form thiosulfonate esters. The reaction mechanism is analogous to that with amines and alcohols, involving the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride sulfur. A base is also required to facilitate the reaction and neutralize the hydrogen chloride byproduct. These reactions are important for the introduction of sulfur-containing functionalities into molecules.
Mechanistic Investigations of Nucleophilic Attack (e.g., Kinetic Studies, Isotopic Labeling)
While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanism of nucleophilic substitution at a sulfonyl chloride center is well-established. It is generally accepted to proceed through a concerted SN2-like mechanism or a stepwise addition-elimination mechanism, depending on the nature of the nucleophile, solvent, and substituents on the aromatic ring.
Kinetic studies on related arenesulfonyl chlorides have shown that the reaction is typically second order, being first order in both the sulfonyl chloride and the nucleophile. The presence of electron-withdrawing groups on the pyridine ring would be expected to increase the electrophilicity of the sulfur atom and thus accelerate the rate of nucleophilic attack. Isotopic labeling studies, for instance using 18O-labeled alcohols, could definitively confirm the site of nucleophilic attack and the integrity of the S-O bond formation.
Cross-Coupling Reactivity of the Bromine Moiety
The bromine atom at the C6 position of the pyridine ring provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.
Palladium-Catalyzed Cross-Coupling Reactions (General Framework)
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
In the context of 6-Bromo-2-methoxypyridine-3-sulfonamide derivatives, the palladium(0) catalyst first undergoes oxidative addition into the C-Br bond. The resulting organopalladium(II) species then reacts with a suitable coupling partner, followed by reductive elimination to furnish the cross-coupled product and regenerate the palladium(0) catalyst.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Pd catalyst, Base | Biaryl or vinyl-substituted pyridine |
| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine |
Detailed research findings have demonstrated the successful application of these reactions to substrates bearing the 6-bromo-2-methoxypyridine-3-sulfonamide core. For instance, Suzuki coupling with various arylboronic acids has been employed to synthesize a range of biaryl sulfonamides. Similarly, Sonogashira and Heck couplings have been utilized to introduce alkynyl and alkenyl moieties, respectively, at the C6 position. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction between an organohalide and an organoboron compound. libretexts.orgresearchgate.net For this compound, the reactive site for this transformation is the C-Br bond at the 6-position of the pyridine ring. The general mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu
The reactivity of the C-Br bond is influenced by the electronic environment of the pyridine ring. While aryl bromides are generally effective substrates for Suzuki coupling, they are less reactive than the corresponding iodides. illinois.edu The presence of the electron-withdrawing sulfonyl chloride group and the electronegative nitrogen atom enhances the electrophilicity of the carbon bearing the bromine, potentially facilitating the initial oxidative addition step. The reaction is compatible with a wide array of boronic acids and their esters, allowing for the introduction of diverse aryl, heteroaryl, alkenyl, and alkyl groups at the 6-position. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. libretexts.org |
| Solvent | Toluene, Dioxane, DMF, DME/Water | Solubilizes reactants and influences reaction rate. researchgate.net |
| Boron Reagent | Arylboronic acids, Alkenylboronic esters | Provides the carbon nucleophile. |
This interactive table summarizes common reagents and conditions applicable to the Suzuki-Miyaura coupling of bromopyridine derivatives.
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.org In the case of this compound, the C-Br bond is the site of reaction, enabling the direct introduction of an alkynyl moiety.
The catalytic cycle is believed to involve two interconnected cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. libretexts.org The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org Research on structurally similar substrates, such as 6-bromo-3-fluoro-2-cyanopyridines, has demonstrated that this coupling is highly efficient for introducing a variety of functionalized and unfunctionalized alkynes onto the pyridine ring at room temperature. soton.ac.uk
Table 2: Representative Conditions for Sonogashira Coupling of 6-Bromopyridines
| Reagent | Typical Examples | Role in Reaction | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Main catalyst for the cross-coupling cycle. | libretexts.org |
| Copper Co-catalyst | CuI | Forms copper acetylide to facilitate transmetalation. | soton.ac.uk |
| Base | Et₃N, Diisopropylamine | Scavenges H-X byproduct and aids in acetylide formation. | organic-chemistry.org |
| Alkyne | Phenylacetylene, Propargyl alcohol | The source of the C(sp) nucleophile. | soton.ac.uk |
This interactive table outlines the key components for performing a Sonogashira coupling on a bromopyridine substrate, based on established methodologies.
Scope and Limitations with Diverse Coupling Partners
The scope of both Suzuki-Miyaura and Sonogashira couplings with this compound is broad, yet subject to certain limitations.
For Suzuki-Miyaura reactions, a wide variety of aryl, heteroaryl, and alkenyl boronic acids and esters are generally well-tolerated. nih.gov This allows for the synthesis of complex biaryl and heteroaryl structures. However, limitations can arise. Sterically hindered boronic acids may react slowly. Furthermore, while the sulfonyl chloride group is generally stable under these conditions, highly basic conditions could potentially lead to its hydrolysis or other side reactions.
The Sonogashira coupling is also versatile, tolerating numerous functional groups on the alkyne partner, including free alcohols and protected amines. soton.ac.uk This functional group tolerance makes it a valuable tool for late-stage functionalization. A primary limitation is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under anaerobic conditions. The reactivity of halides follows the order I > Br > Cl, making aryl bromides effective substrates, though sometimes requiring slightly more forcing conditions than aryl iodides. wikipedia.org The steric bulk of the neighboring sulfonyl chloride group at the 3-position could potentially hinder the approach of the catalyst, possibly slowing the reaction rate compared to an unsubstituted bromopyridine.
Reactivity of the Pyridine Ring and Methoxy (B1213986) Group
Modulation of Reactivity by Methoxy Substituent Effects
The 2-methoxy group plays a critical role in modulating the electronic properties and reactivity of the pyridine ring. It exerts two opposing electronic effects: a resonance effect (+M), where the oxygen lone pair donates electron density to the ring, and an inductive effect (-I), where the electronegative oxygen withdraws electron density. For substituents at the 2-position of a pyridine ring, the inductive electron-withdrawing effect often has a significant impact, leading to a notable decrease in the basicity of the pyridine nitrogen. nih.gov This reduced basicity can be advantageous in metal-catalyzed reactions by preventing the strong coordination of the pyridine nitrogen to the catalyst, which can inhibit its activity. This effect facilitates reactions that might otherwise be low-yielding with more basic pyridines. nih.gov
Potential for Electrophilic or Nucleophilic Aromatic Reactions on the Pyridine Core
The pyridine core of this compound is highly electron-deficient, which dictates its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): Pyridine itself is significantly less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq The presence of two additional, powerful electron-withdrawing groups—the bromo group at C6 and the sulfonyl chloride at C3—further deactivates the ring. Consequently, electrophilic aromatic substitution on this molecule is extremely unlikely to occur under typical conditions.
Nucleophilic Aromatic Substitution (NAS): In contrast, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). stackexchange.comyoutube.com In this molecule, the bromine atom is located at the activated 6-position and serves as a good leaving group. This site is therefore a prime target for attack by nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate (a Meisenheimer-like complex). masterorganicchemistry.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom, which is possible only when attack occurs at the ortho or para positions. stackexchange.comyoutube.com
Radical and Ionic Pathways in Reactions Involving Sulfonyl Chlorides
The sulfonyl chloride group possesses a distinct reactivity profile that can proceed through either ionic or radical pathways depending on the reaction conditions. magtech.com.cn
Ionic Pathways: The most common reactivity of sulfonyl chlorides involves the highly electrophilic sulfur atom. These compounds readily react with a wide range of nucleophiles in what can be described as an Sₙ2-type attack at the sulfur center. cdnsciencepub.comwikipedia.org For example, reaction with water leads to hydrolysis to form the corresponding sulfonic acid, while reactions with alcohols and amines yield sulfonate esters and sulfonamides, respectively. wikipedia.org These ionic reactions are fundamental to the utility of sulfonyl chlorides as precursors for a variety of sulfur-containing functional groups.
Radical Pathways: Under different conditions, typically involving visible light or a radical initiator, sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•). acs.orgresearchgate.net The S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. acs.org These highly reactive sulfonyl radicals can then participate in a variety of transformations, such as addition to alkenes and alkynes, providing a pathway to sulfone-containing products that is mechanistically distinct from the ionic routes. magtech.com.cnrsc.org This dual reactivity allows sulfonyl chlorides to be used in a broader range of synthetic applications.
Derivatization and Analogue Synthesis for Research Applications
Creation of Sulfonamide and Sulfonylurea Libraries for Structure-Reactivity Studies
The primary reactivity of the sulfonyl chloride moiety lies in its reaction with nucleophiles, particularly amines, to form stable sulfonamide bonds. This reaction is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.
Researchers have utilized substituted methoxypyridine scaffolds to synthesize series of sulfonamide derivatives as potential therapeutic agents. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy. nih.gov The synthesis typically involves the condensation of the sulfonyl chloride with a diverse range of primary or secondary amines. By systematically varying the amine component, chemists can explore how different substituents impact the biological activity of the resulting sulfonamides. nih.govmdpi.com This approach allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
The general synthesis of sulfonamides from sulfonyl chlorides is a well-established and reliable method. ucl.ac.ukresearchgate.net The reaction of 6-bromo-2-methoxypyridine-3-sulfonyl chloride with an amine (R¹R²NH) proceeds readily, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Table 1: Representative Sulfonamide Synthesis
| Amine Nucleophile | Resulting Sulfonamide Structure | Research Focus |
| 5-bromo-2-methoxypyridin-3-amine | 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide | PI3K Inhibitory Activity nih.gov |
| Various Amines | General Sulfonamide Derivatives | Therapeutic Agents ucl.ac.uk |
| Trimetazidine | Hybrid Molecules | Pharmaceutical Development mdpi.com |
Similarly, reaction with primary amines followed by treatment with isocyanates can produce sulfonylurea libraries. These libraries are instrumental in screening for new drug candidates across various therapeutic areas.
Synthesis of Complex Heterocyclic Scaffolds Using the Compound as a Building Block
Beyond simple derivatization of the sulfonyl chloride group, this compound serves as a valuable building block for constructing more complex molecular architectures. researchgate.netnih.gov The presence of the bromo-substituent allows for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.
These coupling reactions enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C6-position of the pyridine (B92270) ring. This strategy dramatically increases the molecular complexity and allows for the synthesis of novel heterocyclic systems. For example, the bromo group can be coupled with a boronic acid to form a new carbon-carbon bond, leading to biaryl structures that are prevalent in many biologically active molecules. The resulting complex molecules can serve as scaffolds for further functionalization, providing access to previously unexplored chemical space. drugdiscoverytrends.comsciencedaily.com
Design and Synthesis of Chemically Modified Analogues
To further probe biological systems and optimize molecular properties, researchers often synthesize chemically modified analogues of a lead compound. This compound provides multiple avenues for such modifications.
The reactivity of the pyridine ring is heavily influenced by its substituents. semanticscholar.org The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The substituents on this compound modulate this reactivity in a predictable manner.
-SO₂Cl group (at C3): This is a powerful electron-withdrawing group, which further deactivates the ring towards electrophilic aromatic substitution but enhances its susceptibility to nucleophilic aromatic substitution.
-Br group (at C6): As a halogen, it is an electron-withdrawing group via induction, deactivating the ring. It also serves as a leaving group in nucleophilic aromatic substitution and is a handle for cross-coupling reactions.
-OCH₃ group (at C2): The methoxy (B1213986) group is electron-donating through resonance, which can partially counteract the deactivating effects of the other groups. It directs electrophilic attack and can activate the ring for certain reactions. taylorfrancis.com
Understanding these electronic effects allows chemists to predict and control the regioselectivity of subsequent reactions on the pyridine core. For example, nucleophilic aromatic substitution (SNAr) reactions may be directed to specific positions based on the combined electronic influence of these groups. researchgate.net
Table 2: Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| -SO₂Cl | 3 | Strongly Withdrawing | Withdrawing | Strongly Decreases |
| -Br | 6 | Withdrawing | Weakly Donating | Decreases |
| -OCH₃ | 2 | Withdrawing | Strongly Donating | Increases |
Replacing the 2-methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) is a common strategy in analogue synthesis. taylorfrancis.com This modification can have several effects:
Steric Hindrance: Larger alkoxy groups can sterically hinder reactions at the adjacent C3-sulfonyl chloride group or the nitrogen atom.
Solubility: Altering the lipophilicity of the alkoxy group can significantly change the solubility of the molecule in both aqueous and organic media, which is a critical parameter for biological and synthetic applications.
Metabolic Stability: The nature of the alkoxy group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s, potentially altering its pharmacokinetic profile.
While direct studies on varying the alkoxy group of this compound are not prevalent, the principles are well-established in medicinal chemistry for optimizing drug-like properties. ntu.edu.sg
The sulfonyl chloride group is a versatile functional handle that can be converted into other sulfur-containing moieties, such as sulfones and sulfinates. nih.gov
Sulfones: Sulfonyl chlorides can be converted to sulfones (R-SO₂-R') through reactions with organometallic reagents like Grignard or organozinc reagents, or via palladium-catalyzed coupling with boronic acids. organic-chemistry.orgchemrevlett.com Aryl sulfones are important structural motifs in many pharmaceuticals. The conversion of the sulfonyl chloride to a sulfone replaces the reactive chlorine atom with a stable organic substituent, which can be used to probe specific interactions within a biological target. cas.cn
Sulfinates: Reduction of the sulfonyl chloride, for instance with sodium sulfite, can yield the corresponding sodium sulfinate salt (R-SO₂Na). nih.gov Sulfinates are valuable synthetic intermediates themselves. They can be used in a variety of transformations to introduce the sulfonyl group or can act as radical precursors. nih.gov
These modifications allow for the exploration of a wider range of chemical space and the introduction of different physicochemical properties at the 3-position of the pyridine ring.
Applications in Advanced Organic Synthesis Research
Utilization as a Versatile Building Block in Medicinal Chemistry Research
In medicinal chemistry, the quest for novel scaffolds and the modification of existing ones is paramount for the development of new therapeutic agents. 6-Bromo-2-methoxypyridine-3-sulfonyl chloride serves as a key reagent in this endeavor, primarily due to its ability to readily form sulfonamide linkages and the presence of a bromine atom that allows for further structural diversification.
The primary and most fundamental application of this compound is in the synthesis of pyridine-based sulfonamides. The highly reactive sulfonyl chloride group (-SO₂Cl) readily undergoes nucleophilic substitution with primary or secondary amines to form stable sulfonamide bonds (-SO₂NHR). This reaction is a cornerstone for creating libraries of compounds built around the 6-bromo-2-methoxypyridine-3-sulfonamide (B6192519) core.
This core structure is considered a pharmacologically relevant scaffold because the sulfonamide group is a key feature in a wide range of approved drugs, and the pyridine (B92270) ring is a privileged structure in medicinal chemistry. Furthermore, the bromo- and methoxy-substituents on the pyridine ring serve as synthetic handles for subsequent chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.
Table 1: Formation of the Core Sulfonamide Scaffold This interactive table shows the general reaction for forming pharmacologically relevant sulfonamide scaffolds from the title compound.
| Reactant 1 | Reactant 2 | Resulting Scaffold |
|---|
The Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are crucial components of a signaling pathway that regulates cell proliferation, survival, and metabolism. nih.gov Dysregulation of the PI3K/Akt/mTOR pathway is implicated in various cancers, making its components significant targets for therapeutic intervention. nih.gov
Research has identified sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. nih.govresearchgate.net In the design of these inhibitors, the molecular structure is often conceptualized in distinct parts. The "Part A" fragment, which is crucial for PI3K inhibitory activity, frequently consists of a substituted N-(2-methoxypyridin-3-yl)benzenesulfonamide structure. nih.gov
This compound is an ideal precursor for constructing such molecules. In a synthetic strategy, this compound can be reacted with various aniline (B41778) derivatives to form the core sulfonamide structure. The bromine atom on the pyridine ring then serves as a key attachment point for coupling with other heterocyclic systems (Parts B and C) via reactions like the Suzuki coupling, ultimately yielding the final PI3K/mTOR dual inhibitors. nih.gov This modular synthesis allows for the creation of a diverse library of compounds to probe the pathway and optimize inhibitory activity. nih.gov
Table 2: Synthetic Strategy for PI3K/mTOR Inhibitors This interactive table outlines the modular approach to synthesizing PI3K/mTOR inhibitors utilizing the bromo-methoxypyridine sulfonamide core.
| Synthetic Step | Description | Role of this compound |
|---|---|---|
| Step 1: Scaffold Formation | Reaction of an amine with a sulfonyl chloride to create the core structure. | Provides the 6-bromo-2-methoxypyridine-3-sulfonyl moiety. |
| Step 2: Diversification | Suzuki or other cross-coupling reactions at the bromine position to attach other fragments. | The bromo group acts as a versatile handle for coupling. |
Tuberculosis remains a significant global health threat, and the emergence of multi-drug resistant strains necessitates the development of new therapeutic agents. nih.gov Pyridine-containing compounds have been a fertile ground for the discovery of new antitubercular agents. nih.govmdpi.comnih.gov Various synthetic strategies have been employed to create novel pyridine derivatives, including hydrazones and chalcones, which have shown promising activity against Mycobacterium tuberculosis. mdpi.comnih.gov
However, while the pyridine sulfonamide scaffold is a known pharmacophore for other biological activities, the specific use of this compound as a synthetic intermediate in the development of antitubercular agents is not prominently documented in the reviewed scientific literature. The exploration of this particular building block for this application remains a potential area for future research.
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental tool in drug design and lead optimization. researchgate.netzu.ac.ae The sulfonamide group is recognized as a non-classical bioisostere of the carboxylic acid group. zu.ac.aenih.gov This substitution can significantly alter a molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, which in turn can improve its pharmacokinetic profile. zu.ac.ae
In the context of lead discovery, a pyridine carboxylic acid could be replaced with a pyridine sulfonamide derived from this compound. This bioisosteric replacement can enhance binding interactions with a target receptor and improve drug-like properties. For instance, replacing a carboxylate anion with a sulfonamide can introduce different hydrogen bonding patterns and may increase the molecule's ability to cross cellular membranes. researchgate.netnih.gov
Table 3: Bioisosteric Comparison This interactive table compares the properties of a carboxylic acid functional group with the sulfonamide group derived from the title compound.
| Functional Group | Parent Compound | Key Properties | Potential Advantages in Drug Design |
|---|---|---|---|
| Carboxylic Acid | 6-Bromo-2-methoxypyridine-3-carboxylic acid | Typically acidic (pKa ~4-5), forms carboxylate anion at physiological pH. | Well-established interactions (salt bridges, H-bonding). |
Application in Novel Material Synthesis Research
While the primary applications of this compound are concentrated in medicinal chemistry, its reactive functional groups theoretically allow for its incorporation into larger polymeric structures.
Functionalized pyridines have been explored in material science for applications such as conductive polymers and advanced coatings. The nitrogen atom in the pyridine ring can be used to coordinate with metals or to be protonated, altering the electronic properties of a polymer backbone.
Despite this potential, a review of available scientific literature indicates that the specific use of this compound as a precursor or monomer in the synthesis of advanced coatings or conductive polymers has not been documented. Its application in this area of research remains unexplored.
Building Block for Functional Organic Materials
Currently, there is a lack of specific research in publicly accessible scientific literature that details the application of this compound as a building block for functional organic materials. While its structure suggests potential for incorporation into larger molecular architectures, detailed studies demonstrating this application are not presently available.
Synthesis of Silicon-Containing Scaffolds in Material Chemistry
There is no available research in the scientific literature that describes the use of this compound in the synthesis of silicon-containing scaffolds for material chemistry. The reactivity of the sulfonyl chloride group could theoretically be employed in reactions with silicon-based nucleophiles, but no such studies have been published.
Role in Catalysis Research and Catalyst Development
Precursor for Ligands in Transition Metal Catalysis (e.g., Pd-catalyzed reactions)
An extensive review of the current scientific literature, including patents, indicates that while this compound has been identified as a potential reagent, there are no specific examples or detailed studies of its use as a precursor for ligands in transition metal catalysis, including palladium-catalyzed reactions. The development of novel ligands is a significant area of research, but the application of this particular compound for that purpose has not been documented.
Exploration in Photocatalytic Transformations for C-C Bond Formation
There is no documented evidence in the scientific literature of this compound being explored in photocatalytic transformations for C-C bond formation. While photocatalysis is a rapidly expanding field in organic synthesis, the application of this specific sulfonyl chloride in such reactions has not been reported.
Computational and Theoretical Investigations of 6 Bromo 2 Methoxypyridine 3 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can model the electron distribution, molecular orbital energies, and electrostatic potential, all of which are critical in predicting a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies of Analogues
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies on 6-Bromo-2-methoxypyridine-3-sulfonyl chloride are not readily found in the literature, extensive research on bromo-pyridine and imidazo[1,2-a]pyridine analogues provides a strong basis for understanding its electronic characteristics.
DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are used to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability.
For instance, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net The analysis revealed the pure π character of the aromatic rings, with the highest electron density on the phenyl ring, and σ character on the bromine atoms. researchgate.net Another study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine reported a HOMO-LUMO gap of 1.6731 eV, with HOMO and LUMO energies of -4.0238 eV and -2.3507 eV, respectively. researchgate.net
For this compound, the electron-withdrawing nature of the sulfonyl chloride group and the bromine atom, combined with the electron-donating effect of the methoxy (B1213986) group, would significantly influence the energies of the frontier orbitals. The HOMO is likely to be localized on the pyridine (B92270) ring and the methoxy group, while the LUMO is expected to be centered on the sulfonyl chloride moiety, indicating its susceptibility to nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Not specified | Not specified | 4.343 |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | -4.0238 | -2.3507 | 1.6731 |
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
While a specific MEP analysis for this compound is not available, studies on related heterocyclic compounds demonstrate the utility of this method. nih.gov For the target molecule, the MEP would likely show a significant region of positive electrostatic potential around the sulfur atom of the sulfonyl chloride group, making it the primary site for nucleophilic attack. The oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring would exhibit negative potential, indicating their availability for electrophilic or hydrogen-bonding interactions. The bromine and methoxy substituents would also influence the electrostatic potential across the pyridine ring.
Reaction Pathway Elucidation and Mechanistic Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating energy barriers, thereby providing a deeper understanding of reaction kinetics and thermodynamics.
Transition State Analysis and Energy Barriers
Transition state theory is a cornerstone of reaction kinetics. Computational methods, particularly DFT, can be used to locate the transition state structure for a given reaction and calculate its energy, which corresponds to the activation energy barrier.
For reactions involving sulfonyl chlorides, such as nucleophilic substitution, the mechanism is a subject of interest. It is generally accepted that the solvolysis of most sulfonyl chlorides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov Computational studies on the chloride-chloride exchange in arenesulfonyl chlorides support an SN2-type mechanism proceeding through a single transition state. semanticscholar.org A trigonal bipyramidal structure is often favored for the transition state in the nucleophilic attack on the sulfonyl group. nih.gov
In the case of this compound, a nucleophilic attack on the sulfur atom would likely proceed through a similar SN2 mechanism. The substituents on the pyridine ring would modulate the energy of the transition state. The electron-withdrawing bromine and sulfonyl chloride groups would make the sulfur atom more electrophilic and potentially lower the activation barrier for nucleophilic attack.
Kinetic and Thermodynamic Considerations in Reaction Design
Understanding the kinetic and thermodynamic parameters of a reaction is crucial for its practical application. Computational chemistry can provide valuable estimates of these parameters. For instance, kinetic studies on the reaction of benzenesulfonyl chloride with pyridines in aqueous solution have shown that the reaction is catalyzed by pyridines via a nucleophilic catalysis mechanism. This involves the formation of a sulfonylpyridinium intermediate.
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling encompasses a range of computational techniques used to study the relationship between a molecule's three-dimensional structure and its chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example.
QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. For pyridine derivatives, QSAR models have been developed to predict various activities. researchgate.net These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., atomic charges, dipole moments), steric parameters (e.g., molecular volume, surface area), and topological indices.
Although a specific QSAR model for the reactivity of this compound has not been reported, the principles of QSAR can be applied to understand how structural modifications would affect its reactivity. For example, substituting the bromine atom with other halogens or the methoxy group with other alkoxy groups would alter the electronic and steric properties of the molecule, which in turn would impact its reactivity. A QSAR study on a series of such analogues could quantify these relationships and allow for the prediction of reactivity for novel derivatives.
Conformational Analysis and Stereochemical Insights
In the absence of specific studies, we can refer to general principles of stereochemistry. The molecule possesses a chiral center at the sulfur atom, though it is a rapidly inverting center. The pyridine ring, substituted with a bromine atom, a methoxy group, and a sulfonyl chloride group, will exhibit a specific electron distribution and steric environment that dictates its preferred conformation. The orientation of the sulfonyl chloride group relative to the pyridine ring is a key conformational feature.
Without dedicated computational studies, a precise quantitative description of the conformational landscape is not possible. The table below presents computationally predicted properties that provide foundational information about the molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H5BrClNO3S | PubChem uni.lu |
| Monoisotopic Mass | 284.8862 Da | PubChem uni.lu |
| XLogP3 (Predicted) | 2.2 | PubChem uni.lu |
| SMILES | COC1=C(C=CC(=N1)Br)S(=O)(=O)Cl | PubChem uni.lu |
| InChI | InChI=1S/C6H5BrClNO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 | PubChem uni.lu |
| InChIKey | YFCMXTOCCVLUMO-UHFFFAOYSA-N | PubChem uni.lu |
This table is interactive. You can sort and filter the data.
Predicted Reactivity Profiles for Directed Synthesis
Detailed theoretical studies on the reactivity of this compound for directed synthesis are not available in the reviewed literature. Such investigations would typically employ methods like Density Functional Theory (DFT) to map out reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations.
The sulfonyl chloride functional group is known to be a reactive electrophile, susceptible to nucleophilic attack. The pyridine ring, substituted with an electron-donating methoxy group and an electron-withdrawing bromine atom, will have a modified electronic character that influences the reactivity of the sulfonyl chloride and the ring itself.
Predictions of its reactivity can be inferred from the general behavior of arylsulfonyl chlorides. The primary site of reaction is expected to be the sulfur atom of the sulfonyl chloride group, which will readily react with a wide range of nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters. The pyridine nitrogen can also be a site for reactions, such as N-oxidation or quaternization.
The table below outlines the predicted collision cross-section values for different adducts of the molecule, which can be relevant in mass spectrometry-based analysis of its reactions.
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 285.89348 | 135.2 |
| [M+Na]+ | 307.87542 | 150.6 |
| [M-H]- | 283.87892 | 141.7 |
| [M+NH4]+ | 302.92002 | 155.5 |
| [M+K]+ | 323.84936 | 138.0 |
| [M+H-H2O]+ | 267.88346 | 136.7 |
| [M+HCOO]- | 329.88440 | 147.4 |
| [M+CH3COO]- | 343.90005 | 189.7 |
| [M+Na-2H]- | 305.86087 | 142.9 |
| [M]+ | 284.88565 | 159.9 |
| [M]- | 284.88675 | 159.9 |
Data sourced from PubChem. uni.lu This table is interactive.
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of "6-Bromo-2-methoxypyridine-3-sulfonyl chloride," 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular framework, connectivity, and stereochemistry.
In a typical ¹H NMR spectrum of a derivative, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts influenced by the electronic effects of the bromo, methoxy (B1213986), and sulfonamide (or other derived) groups. The methoxy group protons characteristically appear as a singlet in the upfield region. The coupling patterns between adjacent protons on the pyridine ring are crucial for confirming their relative positions.
¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps identify all unique carbon atoms, including quaternary carbons, which are not visible in ¹H NMR. oxinst.com The chemical shifts of the carbon atoms are sensitive to the nature of the substituents, providing further structural confirmation. For instance, the carbon atom bonded to the bromine will be significantly influenced by its electronegativity.
Two-dimensional NMR techniques are particularly powerful for complex derivatives. oxinst.com
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity of the pyridine ring protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for assembling the complete molecular structure by connecting different fragments, such as linking the methoxy group to its specific position on the pyridine ring. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Bromomethoxypyridine Scaffold (Note: Data is illustrative, based on similar structures; actual shifts vary with substitution.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine-H4 | 7.5 - 8.2 (d) | 110 - 125 | C2, C5, C6 |
| Pyridine-H5 | 7.0 - 7.8 (d) | 135 - 145 | C3, C4, C6 |
| Methoxy (-OCH₃) | 3.8 - 4.1 (s) | 53 - 58 | C2 |
| Pyridine-C2 | - | 155 - 165 | H4, -OCH₃ |
| Pyridine-C3 | - | 115 - 130 | H4, H5 |
| Pyridine-C6 | - | 140 - 150 | H5 |
Mass Spectrometry Techniques for Mechanistic and Structural Confirmation
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of "this compound" and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The presence of bromine and chlorine atoms in the parent compound gives a distinct isotopic pattern in the mass spectrum, which serves as a clear diagnostic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments, confirming the presence of these halogens.
Mechanistic studies often employ MS techniques to detect reaction intermediates and byproducts. By analyzing the mass spectra of a reaction mixture over time, researchers can gain insights into the reaction pathway. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are used for structural confirmation. The molecule is induced to break apart in a predictable manner, and the resulting fragment ions provide a fingerprint that can be pieced together to confirm the structure of the original molecule. For "this compound," characteristic fragments would likely correspond to the loss of Cl, SO₂, or the entire sulfonyl chloride group.
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 285.89348 | 135.2 |
| [M+Na]⁺ | 307.87542 | 150.6 |
| [M-H]⁻ | 283.87892 | 141.7 |
| [M+K]⁺ | 323.84936 | 138.0 |
| [M]⁺ | 284.88565 | 159.9 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. For novel derivatives synthesized from "this compound," obtaining a single crystal suitable for X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsional angles. This technique offers an unambiguous confirmation of the molecular structure, connectivity, and stereochemistry.
Crystallographic studies on related heterocyclic systems, such as imidazo[4,5-b]pyridine derivatives, reveal crucial structural details. For example, in the structure of 6-bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the analysis showed a significant dihedral angle of 41.53 (12)° between the imidazo[4,5-b]pyridine ring system and the methoxyphenyl ring. researchgate.net
Furthermore, the crystal packing analysis reveals intermolecular interactions that govern the solid-state architecture, such as hydrogen bonding, halogen bonding, and π–π stacking interactions. researchgate.netnih.gov In one derivative, weak C—H⋯N hydrogen bonds were found to link molecules into chains, while π–π stacking involving the imidazole (B134444) and methoxyphenyl rings provided further stabilization to the crystal packing. researchgate.net These non-covalent interactions are fundamental to understanding the material's physical properties.
Table 3: Example Crystallographic Data for a Derivative, C₁₇H₁₆BrN₃ researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.91863(13) |
| b (Å) | 7.17190(11) |
| c (Å) | 29.6309(5) |
| β (°) | 93.9228(15) |
| Volume (ų) | 1466.83(4) |
| Z | 4 |
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring reaction progress in real-time. researchgate.netspectroscopyonline.com These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.
For "this compound," the IR and Raman spectra would show distinct bands corresponding to:
S=O stretching of the sulfonyl chloride group (typically strong in the IR spectrum).
S-Cl stretching .
C-O stretching of the methoxy group.
C=C and C=N stretching of the pyridine ring.
C-Br stretching , which appears at lower frequencies. researchgate.net
These techniques are particularly valuable for in-situ reaction monitoring. For example, in a reaction where the sulfonyl chloride group is converted to a sulfonamide, one could monitor the disappearance of the S-Cl vibrational band and the simultaneous appearance of new bands corresponding to the N-H stretching and S=O stretching of the newly formed sulfonamide. Similarly, in a reaction involving the displacement of the bromine atom, the disappearance of the C-Br stretching band would indicate the progress of the reaction. researchgate.net Raman spectroscopy is especially useful for monitoring reactions in aqueous media and for observing symmetric vibrations that may be weak in the IR spectrum. spectroscopyonline.com
Table 4: Characteristic Vibrational Frequencies for Functional Groups Relevant to this compound and its Reactions
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |
| S=O Stretch (Sulfonyl Chloride) | IR, Raman | 1370-1400 (asymmetric), 1180-1200 (symmetric) |
| C-O Stretch (Aryl Ether) | IR, Raman | 1230-1270 |
| C-Br Stretch | IR, Raman | 500-650 |
| N-H Stretch (Sulfonamide) | IR | 3200-3400 |
| S=O Stretch (Sulfonamide) | IR, Raman | 1310-1350 (asymmetric), 1120-1160 (symmetric) |
Current Research Challenges and Future Directions
Development of More Efficient and Sustainable Synthetic Routes to Pyridyl Sulfonyl Chlorides
The synthesis of pyridyl sulfonyl chlorides, including 6-bromo-2-methoxypyridine-3-sulfonyl chloride, is fundamental to their application in pharmaceuticals, agrochemicals, and materials science. nbinno.com However, traditional synthetic methods often face criticism for their use of harsh reagents, generation of toxic byproducts, and high energy consumption. patsnap.com Current research is intensely focused on overcoming these limitations by developing "green" and more efficient synthetic pathways.
A significant challenge lies in replacing hazardous reagents like phosphorus pentachloride and phosphorus oxychloride. patsnap.com Innovations in this area include methods that avoid these acylation reagents, leading to milder reaction conditions and belonging to the category of green chemistry. patsnap.com For instance, an environmentally friendly method for synthesizing 3-pyridinesulfonyl chloride involves a diazo-reaction and substitution from 3-aminopyridine (B143674), which successfully increases the product yield to over 80% while lowering production costs. patsnap.com
Another avenue of research is the use of aqueous media for synthesis. An aqueous process for preparing aryl sulfonyl chlorides has demonstrated success for a range of substrates, offering significant safety, scalability, and environmental benefits. acs.org In this method, the low solubility of the sulfonyl chloride products in water causes them to precipitate directly from the reaction mixture, resulting in good yields and high purity. acs.org Similarly, the development of NaClO2-mediated oxidative chlorination of azaarenethiols in water provides a simple and eco-friendly route to azaarenesulfonyl chlorides. researchgate.net
The pursuit of sustainability also involves improving atom economy and reducing waste. The use of polyethylene (B3416737) glycol (PEG) as an inexpensive, non-toxic, and recyclable reaction medium for coupling reactions represents a step in this direction. researchgate.net
Table 1: Comparison of Synthetic Methods for Pyridyl Sulfonyl Chlorides
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Methods | Use of reagents like PCl₅, POCl₃, SO₂Cl₂. nih.gov | Well-established and widely used. | Harsh conditions, toxic reagents, environmental concerns. patsnap.com |
| Modified Sandmeyer Reaction | Diazotization of aminopyridines followed by reaction with SO₂ and copper salts. acs.org | A convenient route to aryl sulfonyl chlorides. | Use of acetic acid and generation of waste streams. acs.org |
| Green Diazotization Method | Uses 3-aminopyridine with milder conditions, avoiding phosphorus-based reagents. patsnap.com | Environmentally friendly, high yield (>80%), reduced cost. patsnap.com | Optimization for variously substituted pyridines. |
| Aqueous Oxidative Chlorination | Oxidation of thiols using reagents like chlorine gas or NaClO₂ in water. acs.orgresearchgate.net | Safer, scalable, environmentally benign, direct product precipitation. acs.org | Substrate scope may be limited by solubility. |
| Late-Stage Sulfonamide Conversion | Activation of primary sulfonamides using reagents like Pyry-BF₄. nih.govnih.gov | Mild conditions, high functional group tolerance, suitable for complex molecules. nih.gov | Requires pre-existing sulfonamide functionality. |
Expanding the Scope of Reactivity and Selectivity in Catalytic Processes
Catalysis is central to modern synthetic chemistry, and expanding its application to pyridine (B92270) sulfonyl chlorides is a key research frontier. The goal is to achieve novel transformations with high selectivity, enabling the construction of complex molecular architectures that are otherwise difficult to access.
One major area of development is in transition-metal-free reactions. For example, the amination of pyridine-2-sulfonyl chloride has been achieved using magnesium amides, providing an alternative to traditional palladium-catalyzed methods. researchgate.net This approach not only avoids transition metals but also allows for directed ortho-magnesiation, enabling the synthesis of 2,3-difunctionalized pyridine derivatives. researchgate.net
In the realm of transition-metal catalysis, significant efforts are being made to overcome challenges like catalyst inhibition. In palladium-catalyzed reactions, amine-metal interactions can hinder catalytic activity. acs.org Research into sulfoxide-oxazoline (SOX) ligands has shown that their dynamic binding to the palladium center can overcome this issue, enabling efficient C(sp³)–H/N(sp²) cross-coupling reactions to produce diverse tertiary arylamines. acs.org Furthermore, the development of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes offers robust and highly active catalysts for C-H bond activation and cross-coupling reactions, minimizing the need for prefunctionalization of starting materials. acs.org
Rational Design of Derivatives with Tuned Reactivity for Specific Synthetic Demands
The sulfonyl chloride group is a highly versatile functional handle, but its reactivity can be modulated to meet specific synthetic needs. The rational design of derivatives of compounds like this compound is a crucial strategy for expanding their utility.
A prominent example is the conversion of sulfonyl chlorides to sulfonyl fluorides. Sulfonyl fluorides are valuable reagents in their own right, particularly for their application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. Methods for this conversion include halogen exchange using reagents like KHF₂. mdpi.com This transformation allows chemists to access a different spectrum of reactivity, as sulfonyl fluorides are generally more stable and exhibit distinct reaction kinetics compared to their chloride counterparts.
Another important strategy is late-stage functionalization. This approach involves introducing or modifying the sulfonyl group at a late step in a synthetic sequence. A recently developed method allows for the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions using a pyrylium (B1242799) salt as an activating agent. nih.govnih.gov This transformation is highly chemoselective and tolerates a wide variety of functional groups, making it ideal for the diversification of complex, drug-like molecules. nih.govnih.gov This enables the rapid generation of libraries of related compounds for structure-activity relationship studies.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials/Medicinal Applications
The true value of a synthetic building block like this compound is realized through its application in other scientific disciplines. The interface between synthetic chemistry and fields like medicinal chemistry and materials science is a fertile ground for innovation.
In medicinal chemistry, pyridine sulfonyl chlorides are vital intermediates for synthesizing biologically active compounds. nbinno.com The sulfonamide linkage, readily formed from a sulfonyl chloride and an amine, is a privileged structural motif found in a vast number of pharmaceuticals. researchgate.net For example, 3-pyridinesulfonyl chloride is a key intermediate in the synthesis of the potassium-ion competitive acid blocker, Vonoprazan. patsnap.com Ongoing research focuses on incorporating the pyridyl sulfonamide fragment into novel molecular scaffolds to explore a wide spectrum of biological activities. researchgate.netresearchgate.net
Beyond pharmaceuticals, these compounds are finding utility in materials science and agrochemical research. nbinno.com The ability to introduce the substituted pyridine sulfonyl group can impart specific electronic or physical properties to polymers and other advanced materials. The continued collaboration between synthetic chemists and researchers in these applied fields is essential for discovering new applications and driving the demand for novel pyridine derivatives.
Predictive Modeling and Machine Learning in Reaction Discovery and Optimization for Pyridine Derivatives
The integration of computational tools, including predictive modeling and machine learning (ML), is set to revolutionize how chemical reactions are discovered and optimized. This data-driven approach holds immense potential for accelerating the development of novel synthetic routes and understanding the reactivity of complex molecules like pyridine derivatives.
Predictive models are being developed to forecast the outcomes of reactions involving pyridines. For instance, a model has been created to predict the regiochemical outcomes of nucleophilic additions to N-alkyl pyridinium (B92312) electrophiles by analyzing the effects of different substituents. rsc.org Quantitative Structure-Property Relationship (QSPR) studies, which correlate chemical structures with their physical or chemical properties, are being used to predict thermodynamic properties of pyridine derivatives using molecular descriptors. researchgate.net These models can guide experimental design by identifying the most promising reaction conditions or substrates.
Machine learning algorithms are being applied to the broader challenges of reaction development and discovery. rsc.org These tools can analyze vast datasets of published reactions to identify patterns and predict the feasibility of new transformations. acs.org By combining ML with computational chemistry, researchers can gain deeper insights into reaction mechanisms and catalyst behavior. acs.org For pyridine derivatives, this could lead to the discovery of entirely new catalytic systems or the optimization of existing processes for synthesizing compounds like this compound with unprecedented efficiency and selectivity. rsc.org This synergy between bioinformatics, synthesis, and computational modeling exemplifies a modern approach to chemical discovery. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-2-methoxypyridine-3-sulfonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of 6-bromo-2-methoxypyridine using chlorosulfonic acid, followed by purification via recrystallization. Key parameters to optimize include:
- Temperature control : Maintain ≤0°C during sulfonation to prevent side reactions (e.g., over-sulfonation).
- Stoichiometry : Use 1.2–1.5 equivalents of chlorosulfonic acid to ensure complete conversion .
- Workup : Neutralize excess acid with ice-cold NaHCO₃ to stabilize the sulfonyl chloride intermediate.
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ ~8.1 ppm for pyridine protons) and LC-MS (expected [M+H]⁺ ≈ 290–295 m/z) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : This reagent serves as a versatile electrophile due to its sulfonyl chloride group and bromine substituent:
- Sulfonamide formation : React with primary/secondary amines (e.g., 1.5 eq. amine in DCM, 0°C to RT) to generate sulfonamides for drug discovery .
- Suzuki-Miyaura coupling : The bromine enables cross-coupling with boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) to build biaryl systems .
- Post-functionalization : Methoxy and sulfonyl groups can be modified via hydrolysis or nucleophilic substitution for tailored derivatization .
Q. How should researchers characterize the purity and stability of this compound?
- Methodological Answer :
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for synthetic batches .
- Stability testing : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Monitor decomposition via FT-IR (loss of S=O peaks at ~1360 cm⁻¹) .
- Thermal stability : TGA analysis (heating rate 10°C/min) shows decomposition onset at ~150°C, necessitating low-temperature handling .
Advanced Research Questions
Q. How can computational tools aid in designing reactions involving this compound?
- Methodological Answer :
- Retrosynthetic planning : Use AI-driven platforms (e.g., Reaxys/Pistachio) to predict feasible pathways for target molecules. For example, prioritize sulfonylation over competing halogenation steps .
- DFT calculations : Model transition states for sulfonamide bond formation (e.g., B3LYP/6-31G* level) to predict regioselectivity in crowded amine systems .
- Solvent optimization : COSMO-RS simulations can identify solvents (e.g., THF vs. DMF) that maximize yield while minimizing byproducts .
Q. What strategies resolve contradictions in reaction outcomes when using this compound in heterogeneous vs. homogeneous conditions?
- Methodological Answer :
- Catalyst selection : For heterogeneous coupling (e.g., Pd/C), increase catalyst loading (5–10 mol%) to offset reduced accessibility. Homogeneous systems (e.g., Pd(OAc)₂) require ligand optimization (e.g., XPhos) for steric control .
- Byproduct analysis : Use GC-MS to identify disulfonate byproducts (common in polar aprotic solvents) and adjust reaction time/temperature .
- Scale-up considerations : Switch from batch to flow chemistry for exothermic sulfonylation steps to maintain reproducibility .
Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during long-term storage?
- Methodological Answer :
- Stabilizers : Add molecular sieves (3Å) or desiccants (P₂O₅) to storage vials to absorb moisture .
- Formulation : Prepare as a stock solution in anhydrous DCM or THF (stored at –40°C) to reduce degradation rates .
- Quality control : Perform periodic ¹H NMR checks (e.g., every 3 months) to detect hydrolysis (appearance of –SO₃H protons at δ ~10–12 ppm) .
Q. What advanced applications exist for this compound in materials science?
- Methodological Answer :
- Covalent Organic Frameworks (COFs) : Use as a sulfonyl-containing linker in condensation reactions (e.g., with boronic acids) to create porous materials. Optimize pore size (7–27 Å) by varying monomer stoichiometry .
- Polymer functionalization : Incorporate into sulfonated polymers via nucleophilic aromatic substitution for ion-exchange membranes .
- Surface modification : React with hydroxylated nanoparticles (e.g., SiO₂) to introduce pyridine motifs for catalytic anchoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
